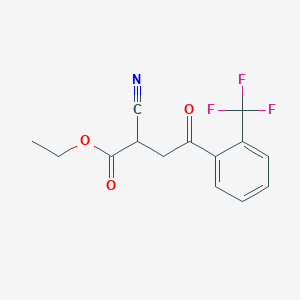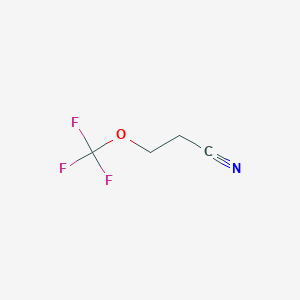
(3-chloropyridin-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloropyridin-2-yl)boronic acid is an organoboron compound with the molecular formula C5H5BClNO2. It is a derivative of pyridine, where a boronic acid group is attached to the 2-position and a chlorine atom is attached to the 3-position of the pyridine ring. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions such as the Suzuki-Miyaura coupling .
作用機序
Target of Action
The primary target of (3-chloropyridin-2-yl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers an organoboron species to the palladium catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules, including pharmaceuticals .
Action Environment
The action of this compound is influenced by several environmental factors. The success of the Suzuki-Miyaura cross-coupling reaction, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
準備方法
Synthetic Routes and Reaction Conditions: (3-Chloropyridin-2-yl)boronic acid can be synthesized through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses metal-hydrogen exchange to introduce the boronic acid group at the ortho position relative to a directing group.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.
C-H or C-F Borylation: Catalyzed by iridium or rhodium, this method directly borylates the C-H or C-F bonds.
Industrial Production Methods: Industrial production often employs palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The reaction conditions typically involve the use of palladium catalysts, bases such as potassium acetate, and solvents like dimethoxyethane .
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate is commonly used.
Solvents: Dimethoxyethane and other polar aprotic solvents are preferred.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
科学的研究の応用
(3-Chloropyridin-2-yl)boronic acid has diverse applications in scientific research:
類似化合物との比較
- (2-Chloropyridin-3-yl)boronic acid
- (4-Chloropyridin-2-yl)boronic acid
- (2-Bromopyridin-3-yl)boronic acid
Comparison:
- Uniqueness: (3-Chloropyridin-2-yl)boronic acid is unique due to the specific positioning of the chlorine and boronic acid groups, which influences its reactivity and selectivity in cross-coupling reactions .
- Reactivity: Compared to other similar compounds, this compound exhibits distinct reactivity patterns, particularly in Suzuki-Miyaura coupling reactions .
特性
IUPAC Name |
(3-chloropyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3,9-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKWMNFYLXBEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=N1)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol](/img/structure/B6335086.png)



![4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B6335115.png)



![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride](/img/structure/B6335136.png)


